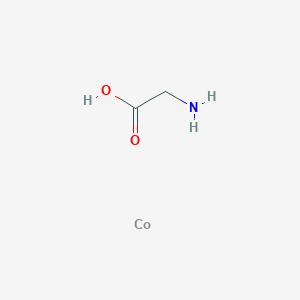

2-Aminoacetic acid;cobalt

Description

Contextualization of Metal-Amino Acid Complexes in Contemporary Chemical Research

The study of metal complexes with amino acids and their derivatives is a continuously expanding field of chemical research. mdpi.com These complexes are central to various areas of chemistry, including analytical, medicinal, environmental, and industrial chemistry. mdpi.com Transition metal-amino acid complexes represent a significant family of coordination compounds, given that all amino acids, as fundamental building blocks of proteins, can act as ligands for transition metals. wikipedia.orgjocpr.com The interest in these compounds stems from their versatile applications, such as serving as models for understanding metal-protein interactions, developing new therapeutic agents, and creating novel catalysts. mdpi.comjocpr.com

Researchers are actively exploring the synthesis, characterization, and application of these complexes. mdpi.commdpi.com The ability of amino acids to bind to metal ions through different coordination modes, primarily as bidentate N,O-chelating agents, forms the basis of their rich coordination chemistry. wikipedia.orgvaia.com This interaction often results in the formation of stable five-membered chelate rings. wikipedia.orgmdpi.com The ongoing investigation into these complexes continues to provide new insights into the role of metal ions in biological processes and to drive the development of innovative chemical technologies. mdpi.com

Significance of Cobalt in Bioinorganic and Catalytic Systems

Cobalt is a first-row transition metal that holds considerable significance in both bioinorganic chemistry and catalysis. rsc.org In biological systems, its most prominent role is as the central metal ion in vitamin B12, also known as cobalamin. numberanalytics.comnumberanalytics.comaau.dkopenaccessjournals.com Within the vitamin B12 coenzyme, cobalt is essential for crucial enzymatic reactions, including those involved in DNA synthesis and the metabolism of fatty acids and amino acids. numberanalytics.comnumberanalytics.com Beyond its role in vitamin B12, cobalt is a cofactor in several other non-corrin enzymes, such as methionine aminopeptidase (B13392206) and nitrile hydratase. nih.gov The biological importance of cobalt is underscored by its involvement in these fundamental life processes. numberanalytics.com

In the realm of catalysis, cobalt is valued as an inexpensive and abundant metal. acs.orgrsc.org Cobalt-based catalysts are employed in a variety of chemical transformations. For instance, they have been successfully used for the carbonylation of amino acid derivatives, a process that introduces a carbonyl group into a molecule. acs.org Cobalt complexes with amino acid ligands have also shown effectiveness as initiators for the ring-opening polymerization of lactide and in catalyzing the fixation of carbon dioxide into cyclic carbonates. rsc.orgrsc.org Furthermore, cobalt catalysis has been applied in the asymmetric deuteration of α-amidoacrylates to produce stereoselective α,β-dideuterated α-amino acids and in dual catalytic systems with iron for the synthesis of unconventional amino acids. nih.govacs.org

Table 1: Examples of Cobalt-Catalyzed Reactions Involving Amino Acids

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| C(sp2)–H Carbonylation | Cobalt(II) salt with picolinamide | Late-stage functionalization of amino acids and peptides | acs.org |

| Ring-Opening Polymerization | Cobalt-amino acid complexes with 2,2'-bipyridine (B1663995) | Polymer synthesis (e.g., polylactide) | rsc.org |

| CO2 Fixation | Cobalt complexes with α-amino acid ligands | Synthesis of cyclic carbonates | rsc.org |

| Asymmetric Deuteration | Cobalt catalyst with deuterated methanol (B129727) | Stereoselective synthesis of deuterated amino acids | nih.gov |

Overview of 2-Aminoacetic Acid (Glycine) as a Ligand in Coordination Chemistry

2-Aminoacetic acid, commonly known as glycine (B1666218), is the simplest of the twenty natural amino acids. jocpr.com In coordination chemistry, it frequently functions as a ligand, donating electron pairs to a central metal ion to form coordinate bonds. vaia.com Glycine typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of its amino group and an oxygen atom from its deprotonated carboxylate group. wikipedia.orgvaia.comnih.gov

This N,O-bidentate coordination results in the formation of a highly stable five-membered chelate ring, a structure favored entropically. wikipedia.orgmdpi.com The glycinate (B8599266) anion (H₂NCH₂CO₂⁻) is considered a "hard" ligand pair according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The ability of glycine to form these stable chelate structures is a key feature of its coordination chemistry and makes it a versatile building block in the synthesis of more complex coordination compounds. ccsenet.orgnih.gov For example, tris(glycinato)cobalt(III) is a well-studied complex that demonstrates this chelating behavior, forming a stable octahedral structure. wikipedia.orgdoubtnut.com

Table 2: Coordination Properties of Glycine

| Property | Description | Reference |

|---|---|---|

| Common Name | Glycine | jocpr.com |

| Chemical Name | 2-Aminoacetic acid | wikipedia.org |

| Ligand Type | Bidentate | vaia.com |

| Donor Atoms | Amino Nitrogen (N), Carboxylate Oxygen (O) | vaia.comnih.gov |

| Chelate Ring Size | 5-membered | wikipedia.orgmdpi.com |

| Common Coordination Geometry | Forms pseudo-octahedral geometry in complexes like [Co(gly)₂(bipy)] | rsc.org |

Historical Perspectives on Cobalt-Glycine Complex Investigations

The history of cobalt coordination chemistry predates the specific study of its complexes with glycine. Early investigations in the 19th century by chemists like Leopold Gmelin, Frederick Augustus Genth, and Edmond Frémy focused on cobalt-ammine complexes, which are coordination compounds containing ammonia (B1221849) as a ligand. mdpi.com These early studies were foundational, establishing that cobalt could form stable complexes with specific geometries, and they introduced the use of colors (e.g., lutéocobaltique for yellow-orange [Co(NH₃)₆]³⁺) to name and distinguish these compounds. mdpi.com

The development of Alfred Werner's coordination theory at the turn of the 20th century provided the theoretical framework to understand the structure and bonding in these compounds. This paved the way for more systematic investigations into a wider variety of ligands, including amino acids. Specific research into cobalt(III) complexes of glycine gained traction later, with studies dedicated to their synthesis and characterization appearing in the mid-20th century. acs.org For example, a 1977 report by Belokon et al. described a cobalt(III) complex where the salicylimine ligand was derived from glycine, highlighting the continued interest in using amino acids to build chiral-at-metal complexes. frontiersin.org The synthesis and spectral properties of various cobalt(III) complexes containing glycine, often in combination with other ligands, became a subject of detailed study to understand their structure and stereochemistry. oup.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoacetic acid;cobalt | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Co/c3-1-2(4)5;/h1,3H2,(H,4,5); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGAMIXUXUNBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.[Co] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5CoNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972644 | |

| Record name | Glycine--cobalt (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-66-2, 5719-53-9 | |

| Record name | Glycine, cobalt salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17829-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC404280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC404279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC40686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine--cobalt (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 2 Aminoacetic Acid;cobalt Complexes

Direct Synthesis Routes

Direct synthesis routes offer straightforward methods for the preparation of cobalt-glycinate complexes, typically involving the reaction of a cobalt salt or a cobalt hydroxide (B78521) precursor with 2-aminoacetic acid.

Reaction of Cobalt Salts with 2-Aminoacetic Acid

A common and direct method for synthesizing cobalt-glycine complexes involves the reaction of various cobalt(II) salts with 2-aminoacetic acid. The choice of cobalt salt, solvent, and reaction conditions can influence the final product. For instance, cobalt(II) chloride (CoCl₂), cobalt(II) acetate (B1210297) (Co(OAc)₂), and cobalt(II) nitrate (B79036) (Co(NO₃)₂) have been successfully employed. nih.gov

In a typical procedure, a solution of the cobalt(II) salt is reacted with a stoichiometric amount of glycine (B1666218) in a suitable solvent, often an aqueous ethanol (B145695) mixture. The reaction may be carried out at room temperature or heated to reflux to facilitate complex formation. nih.gov The addition of other ligands, such as 2,2'-bipyridine (B1663995), can lead to the formation of mixed-ligand complexes. nih.govrsc.org For example, the reaction of CoCl₂ with glycine and 2,2'-bipyridine in a 1:2:1 molar ratio in aqueous ethanol at reflux for 24 hours yields a pinkish-orange solution from which the complex can be crystallized. nih.gov

The resulting complexes often feature a pseudo-octahedral geometry around the cobalt center, with glycine acting as a bidentate ligand, coordinating through the carboxylate oxygen and the amino nitrogen to form a stable five-membered ring. rsc.org

Table 1: Examples of Direct Synthesis from Cobalt Salts

| Cobalt Salt | Co-ligand | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| CoCl₂ | 2,2'-bipyridine | Aqueous Ethanol | Reflux, 24h | Trinuclear Co(II) complex | nih.gov |

| Co(OAc)₂ | 2,2'-bipyridine | Aqueous Ethanol | - | Trinuclear Co(II) complex | nih.gov |

| Co(NO₃)₂ | 2,2'-bipyridine | Aqueous Ethanol | - | Cationic Co(II) species | nih.gov |

Preparation via Cobalt Hydroxide Precursors

An alternative direct synthesis route utilizes cobalt hydroxide (Co(OH)₂) or basic cobaltous carbonate as the cobalt source. This method is particularly useful for preparing Co(II)-glycine complexes and can offer better control over the final product's properties. mdpi.comgoogle.com

In this approach, cobalt hydroxide powder is gradually added to an aqueous solution of glycine, typically at an elevated temperature (e.g., 80°C). mdpi.com The reaction mixture is stirred for a period to ensure complete reaction. The molar ratio of glycine to cobalt hydroxide can be varied to influence the coordination features of the resulting complex. mdpi.com This method has been shown to produce a homogenous [Co(glycine)₂(H₂O)₂] complex. mdpi.com Similarly, basic cobaltous carbonate can be reacted with glycine in water at 60-80°C to generate cobalt glycinate (B8599266), with the evolution of carbon dioxide. google.com

This precursor method is considered advantageous in some applications, such as catalyst preparation, as it can lead to smaller and more homogenous cobalt nanoparticles upon subsequent reduction. mdpi.com

Targeted Synthesis of Specific Cobalt Oxidation States

The synthesis of cobalt-glycine complexes can be tailored to target either the +2 or +3 oxidation state of cobalt. This often involves the careful selection of starting materials and the use of oxidizing or reducing agents.

Synthesis of Cobalt(II)-Glycine Complexes

The synthesis of cobalt(II)-glycine complexes is generally straightforward. As detailed in the direct synthesis routes, the reaction of Co(II) salts like cobalt(II) acetate tetrahydrate with N-alkylated glycine derivatives in an aqueous solution leads to the formation of rose-red crystals of [Co(glycinate-derivative)₂(H₂O)₂]. nih.gov

Another established method involves the reaction of cobalt(II) hydroxide with glycine. This reaction, when carried out in a 1:3 molar ratio of Co(OH)₂ to glycine in an aqueous solution at 80°C, is reported to form a homogenous Co(II)-glycine complex. mdpi.com The use of basic cobaltous carbonate also yields Co(II) glycinate upon reaction with glycine in water at elevated temperatures (60-80°C). google.comgoogle.com

These methods typically yield octahedral Co(II) complexes where glycine acts as a bidentate ligand. mdpi.comnih.gov

Synthesis of Cobalt(III)-Glycine Complexes

The preparation of cobalt(III)-glycine complexes requires an oxidation step, as the common starting materials contain cobalt in the +2 oxidation state. A widely used method involves the in-situ oxidation of a cobalt(II) salt in the presence of glycine. For instance, a mixture of a cobalt(II) salt and glycine can be treated with an oxidizing agent like hydrogen peroxide. semanticscholar.org

A well-documented procedure for synthesizing tris(glycinato)cobalt(III) involves the reaction of glycine with sodium tris(carbonato)cobalt(III) (K₃[Co(CO₃)₃]). semanticscholar.orgwikipedia.org This method yields both the violet meridional (mer) and red-pink facial (fac) isomers of [Co(gly)₃] in approximately equal amounts, which can then be separated by fractional crystallization due to their differing solubilities. semanticscholar.orgwikipedia.org The synthesis is typically initiated by preparing a green solution of potassium tris(carbonato)cobalt(III) from cobalt(II) chloride 6-hydrate and potassium hydrogencarbonate in the presence of hydrogen peroxide. Glycine is then added to this solution, and the mixture is heated, leading to a color change from green to dark blue and finally to reddish-violet. semanticscholar.org

Table 2: Isomers of Tris(glycinato)cobalt(III)

| Isomer | Color | Water of Crystallization | Solubility in Water (25°C) | Reference |

|---|---|---|---|---|

| meridional (mer) | Violet | Anhydrous or Dihydrate | 9.33 g/L | wikipedia.org |

| facial (fac) | Red-pink | Monohydrate | 0.199 g/L | wikipedia.org |

Redox Control and Interconversion Pathways

The control of the cobalt oxidation state in glycine complexes is intrinsically linked to the redox potential of the Co(II)/Co(III) couple, which is significantly influenced by the coordination environment. Glycine plays a crucial role in this control, as it forms a more stable complex with Co(III) than with Co(II). ijstr.org This difference in stability facilitates the oxidation of Co(II) to Co(III) in the presence of glycine. ijstr.org

The oxidation of Co(II)-glycine complexes to Co(III)-glycine complexes can be achieved using various oxidizing agents. For example, the quantitative oxidation of a cobalt(II)-glycine complex with potassium hexacyanoferrate(III) in an alkaline medium (pH 7.0-10.0) has been demonstrated. ijstr.org In the absence of glycine, this titration is not feasible, highlighting the role of the glycinato ligand in stabilizing the Co(III) state and shifting the redox potential to make the oxidation more favorable. ijstr.org

The interconversion from a pre-synthesized Co(II) complex to a Co(III) complex can also be achieved. For instance, bubbling air through a solution containing a Co(II) salt, glycine, and 2,2'-bipyridine can lead to the oxidation of Co(II) to Co(III), yielding the corresponding Co(III) complex. rsc.org The accessibility of the Co(II)/Co(III) redox couple allows for the modulation of the oxidation state under relatively mild conditions. nih.govnih.gov This control is fundamental for designing complexes for specific applications where a particular oxidation state is required.

Mixed-Ligand Complex Synthesis

The versatility of cobalt's coordination sphere allows for the incorporation of a secondary ligand alongside glycine, leading to the formation of mixed-ligand complexes with tailored properties. The synthesis of these complexes often involves the reaction of a cobalt salt with glycine and the respective secondary ligand in a suitable solvent.

Incorporation of Nitrogen-Donor Ligands (e.g., 2,2'-Bipyridine, Ethylenediamine (B42938), Thiourea (B124793), Schiff Bases)

The introduction of nitrogen-donor ligands into cobalt-glycinate complexes can significantly influence their electronic and structural properties.

2,2'-Bipyridine: Mixed-ligand complexes of cobalt(II) with 2,2'-bipyridine and another primary ligand are typically synthesized by reacting a cobalt(II) salt with the two ligands in a suitable solvent, often an alcohol or a water-alcohol mixture. The reaction mixture is usually stirred and may be heated to facilitate complex formation. The resulting complex often precipitates from the solution upon cooling or after reducing the solvent volume. biointerfaceresearch.com

Ethylenediamine: The synthesis of cobalt(II) complexes with ethylenediamine and another ligand can be achieved by reacting a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with ethylenediamine in an aqueous or ethanolic solution. The reaction is often carried out with stirring, and in some cases, refluxing is employed to ensure the completion of the reaction. niscpr.res.in The resulting mixed-ligand complex can then be isolated by filtration. For instance, mononuclear and binuclear cobalt(II) mixed-ligand complexes containing 2,2'-bipyridine and ethylenediamine have been synthesized from a precursor complex, diaquabis(2,2'-bipyridine)cobalt(II) chloride, by reacting it with different molar ratios of ethylenediamine. biointerfaceresearch.com

Thiourea: Cobalt(II) complexes incorporating thiourea derivatives can be synthesized by reacting a cobalt(II) salt with the thiourea ligand in an appropriate solvent. For instance, bis(thiourea) complexes of cobalt(II) have been prepared by adding an ethanolic solution of cobalt(II) chloride hexahydrate to an ethanolic solution of the bis(thiourea) ligand. isca.me Substituted thiourea ligands have also been shown to bind to cobalt(III) in a bidentate manner, forming stable complexes. researchgate.net

Schiff Bases: Mixed-ligand cobalt(II) complexes involving Schiff bases and another ligand are generally prepared by reacting a cobalt(II) salt with the pre-synthesized Schiff base and the secondary ligand in a solvent like methanol (B129727) or ethanol. The reaction mixture is typically refluxed for several hours, and the resulting solid complex is then filtered, washed, and dried. mdpi.com

Table 1: Synthesis of Mixed-Ligand Cobalt-Glycinate Complexes with Nitrogen-Donor Ligands

| Nitrogen-Donor Ligand | General Synthesis Method | Key Reaction Conditions | Reference |

|---|---|---|---|

| 2,2'-Bipyridine | Reaction of a Co(II) salt with 2,2'-bipyridine and another primary ligand. | Stirring in a suitable solvent (e.g., alcohol, water-alcohol mixture), may require heating. | biointerfaceresearch.com |

| Ethylenediamine | Reaction of a Co(II) salt with ethylenediamine and another ligand. | Stirring in aqueous or ethanolic solution, sometimes under reflux. | niscpr.res.in |

| Thiourea | Reaction of a Co(II) salt with a thiourea-based ligand. | Reaction in an ethanolic solution. | isca.me |

| Schiff Bases | Reaction of a Co(II) salt with a pre-synthesized Schiff base and a secondary ligand. | Refluxing in methanol or ethanol for several hours. | mdpi.com |

Integration of Oxygen-Donor Ligands (e.g., Urea (B33335), Carbonate)

Oxygen-donor ligands can also be incorporated into the coordination sphere of cobalt along with glycine, leading to complexes with distinct properties.

Urea: The synthesis of mixed-ligand complexes of urea and glycine with Co(II) ions has been achieved by reacting cobalt(II) chloride with urea and glycine in a 1:1:1 molar ratio in an ethanolic solution. The mixture is typically refluxed with constant stirring to yield the desired complex.

Carbonate: The tricarbonatocobaltate(III) ion, [Co(CO₃)₃]³⁻, serves as a versatile starting material for the synthesis of various cobalt(III) complexes, including those with glycine. semanticscholar.orgnii.ac.jp The synthesis of tris(glycinato)cobalt(III) often begins with the preparation of an aqueous solution of potassium tricarbonatocobaltate(III). This is achieved by reacting cobalt(II) chloride with potassium hydrogencarbonate in the presence of hydrogen peroxide as an oxidizing agent. Glycine is then added to the resulting green solution, and the mixture is heated. The carbonate ligands are progressively replaced by glycinate ions. semanticscholar.org

Formation with Biologically Relevant Molecules (e.g., Metformin (B114582), Beta-Lactam Antibiotics)

The synthesis of cobalt-glycinate complexes with biologically active molecules is of interest for the development of new therapeutic agents.

Metformin: While direct synthesis with glycine is not explicitly detailed in the provided search results, the general approach to synthesizing ternary cobalt(II) complexes with metformin and other amino acids involves reacting a cobalt(II) salt with metformin and the specific amino acid in a suitable solvent.

Beta-Lactam Antibiotics: Cobalt(II) complexes with mixed ligands of a beta-lactam antibiotic (like amoxicillin) and another ligand can be prepared by reacting a cobalt(II) salt with the antibiotic and the co-ligand. The reaction is often carried out in a suitable solvent, and the resulting complex can be characterized by various spectroscopic techniques.

Stereochemical Control in Synthesis

For octahedral complexes like tris(glycinato)cobalt(III), where glycine acts as a bidentate ligand, two geometric isomers are possible: facial (fac) and meridional (mer). The control of which isomer is formed is a critical aspect of the synthesis.

Preparation of Facial and Meridional Isomers

The synthesis of tris(glycinato)cobalt(III) typically yields a mixture of both fac and mer isomers. The reaction involves adding glycine to a green filtrate of potassium tricarbonatocobaltate(III) and heating the mixture. semanticscholar.org The color of the solution changes from green to dark blue and then to violet. The subsequent addition of acetic acid helps to complete the reaction. semanticscholar.org The ratio of the isomers can be influenced by the reaction conditions. For example, heating the reaction mixture for a longer period after it turns violet can favor the formation of the facial isomer, while shorter heating times favor the meridional isomer. semanticscholar.org

The facial isomer, often reddish-pink, has the three nitrogen atoms of the glycine ligands occupying one face of the octahedron, while the meridional isomer, typically violet, has the three nitrogen atoms in a plane bisecting the octahedron. semanticscholar.orgdoubtnut.com

Chromatographic and Crystallization Techniques for Isomer Separation

Due to differences in their physical properties, such as solubility, the facial and meridional isomers of tris(glycinato)cobalt(III) can be separated.

Fractional Crystallization: This is a common method for separating the isomers. The mer-isomer is generally more soluble than the fac-isomer. researchgate.net By carefully concentrating the reaction mixture, the less soluble facial isomer can be crystallized out first. The more soluble meridional isomer can then be obtained from the filtrate by further concentration. semanticscholar.org

Chromatography: While fractional crystallization is widely used, chromatographic techniques also offer a powerful method for the separation of geometric isomers. Techniques like column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent can be employed to separate the fac and mer isomers based on their differential adsorption characteristics. unirioja.es Ion-exchange chromatography has also been utilized for the separation of related cobalt(III) amino acid complexes. nii.ac.jp

Table 2: Characteristics and Separation of fac- and mer-Tris(glycinato)cobalt(III) Isomers

| Isomer | Color | General Solubility | Separation Technique | Reference |

|---|---|---|---|---|

| Facial (fac) | Reddish-pink | Less soluble | Fractional crystallization (crystallizes first) | semanticscholar.orgresearchgate.net |

| Meridional (mer) | Violet | More soluble | Fractional crystallization (from filtrate) | semanticscholar.orgresearchgate.net |

Solvent-Mediated and Hydrothermal Synthesis Approaches

The synthesis of cobalt complexes with 2-aminoacetic acid (glycine) can be achieved through several methodologies, with solvent-mediated and hydrothermal approaches being prominent for yielding diverse structural forms. These methods leverage the principles of solution chemistry, temperature, and pressure to control the coordination environment of the cobalt ion and the resulting crystalline structure of the complex.

Solvent-Mediated Synthesis

Solvent-mediated synthesis is a versatile and widely used approach that involves the reaction of cobalt salts and glycine in a liquid solvent. The solvent's primary role is to dissolve the reactants, facilitating their interaction and the subsequent formation and precipitation of the cobalt-glycinate complex. Water is the most common solvent due to the solubility of the reactants and its ability to participate in the coordination sphere of the metal ion. The choice of cobalt precursor, reaction temperature, and pH are critical parameters that influence the final product's composition and structure.

One common method involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with the sodium salt of glycine in an aqueous solution. Another approach utilizes cobalt hydroxides or carbonates, which react with glycine in water, often with heating, to drive the complexation reaction forward. For instance, a Co(II)-glycine complex can be prepared by slowly adding cobalt(II) hydroxide powder to an aqueous solution of glycine at 80°C and stirring for 2 hours. mdpi.com Similarly, reacting basic cobaltous carbonate with glycine in water at temperatures between 60 and 80°C for 30 minutes results in the formation of cobalt glycinate, with the evolution of carbon dioxide gas. google.com

The solvent system is not limited to purely aqueous media. Mixed solvents, such as aqueous ethanol, can also be employed. In one example, a cobalt-glycine complex incorporating 2,2'-bipyridine was synthesized by heating the ligands in 70% v/v aqueous ethanol, followed by the addition of cobalt(II) chloride and refluxing at 78°C for 24 hours. nih.gov The use of non-aqueous or mixed-solvent systems can influence the solubility of intermediates and products, potentially leading to different complex geometries or the isolation of novel structures. nih.gov

The following table summarizes various solvent-mediated synthesis conditions reported in the literature.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are variations of solvent-mediated methods conducted in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and resulting high autogenous pressure facilitate the dissolution of reactants that may have low solubility under ambient conditions and can promote the growth of high-quality single crystals. This method is particularly effective for producing coordination polymers, which are extended networks of metal ions linked by organic ligands.

While specific examples for the hydrothermal synthesis of simple cobalt-glycinate are less common in literature than for more complex coordination polymers, the methodology is well-established for related cobalt(II) compounds. In a typical procedure, a cobalt(II) salt and an organic linker are dissolved in a solvent (water for hydrothermal, or a non-aqueous solvent like DMF for solvothermal) and sealed in an autoclave. The vessel is then heated for an extended period, often several days, followed by slow cooling to room temperature to allow for crystal formation. mdpi.com For example, a one-dimensional Co(II) coordination polymer was synthesized by heating cobalt(II) acetate and organic ligands in water at 120°C for three days. znaturforsch.com A three-dimensional cobalt(II) coordination polymer was similarly prepared by heating cobalt(II) chloride and a dicarboxylate linker in a water/DMF mixture at 120°C for 72 hours. mdpi.com

These conditions demonstrate the potential of hydrothermal/solvothermal routes for accessing crystalline, extended-network structures of cobalt and 2-aminoacetic acid, potentially leading to materials with novel structural and physical properties.

The table below outlines typical conditions used in the hydrothermal/solvothermal synthesis of cobalt(II) coordination polymers, which are analogous to those that could be applied for cobalt-glycine systems.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the characterization of cobalt-glycinate complexes, offering detailed information on the coordination environment of the cobalt ion and the electronic transitions that define its properties. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are especially powerful in elucidating the structural nuances of these compounds.

Infrared (IR) Spectroscopy for Ligand Coordination Modes

Infrared (IR) spectroscopy is instrumental in confirming the coordination of the glycinate (B8599266) ligand to the cobalt center by monitoring the vibrational frequencies of its key functional groups: the carboxylate (COO⁻) and amine (NH₂) groups. The shifts in the characteristic absorption bands of these groups upon complexation provide direct evidence of metal-ligand bond formation. semanticscholar.orgresearchgate.net Glycine (B1666218) typically acts as a bidentate ligand, coordinating to the metal ion through both the nitrogen of the amino group and an oxygen of the carboxylate group. redalyc.org

The coordination of the carboxylate group to the cobalt ion is clearly evidenced by changes in its asymmetric ν(COO)ₐₛ and symmetric ν(COO)ₛ stretching frequencies. In the free glycine zwitterion, these bands appear at specific wavenumbers. Upon coordination, the positions of these bands shift, and the separation between them (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. 911metallurgist.comresearchgate.netnih.gov For bidentate chelation, as is typical for glycinate, the frequency separation is generally smaller than for a unidentate coordination mode. 911metallurgist.comresearchgate.net The absence of the characteristic C=O stretching band of a free carboxylic acid (around 1700-1760 cm⁻¹) and the appearance of the carboxylate bands confirm the deprotonation and coordination of this group. researchgate.netorgchemboulder.com

For different isomers of tris(glycinato)cobalt(III), subtle differences in these frequencies can be observed, reflecting the distinct geometric environments.

| Compound | ν(COO)ₐₛ (cm⁻¹) | ν(COO)ₛ (cm⁻¹) | Reference |

|---|---|---|---|

| fac-[Co(gly)₃] | 1637 | 1388.5 | researchgate.net |

| mer-[Co(gly)₃] | 1644.8 | 1388.5 | researchgate.net |

The formation of a cobalt-nitrogen bond significantly alters the vibrational modes of the amine group. semanticscholar.org The N-H stretching frequencies, typically found in the 3000 cm⁻¹ region, shift upon coordination. researchgate.net For instance, the N-H stretching frequency in free glycine at 3107 cm⁻¹ is observed to increase in both the facial and meridional isomers of [Co(gly)₃], indicating the formation of the N-metal bond. semanticscholar.orgresearchgate.net Changes in the NH₂ deformation (scissoring) and rocking modes further corroborate the involvement of the amino group in chelation.

| Compound | N-H Stretching (cm⁻¹) | Reference |

|---|---|---|

| Glycine | 3107 | researchgate.net |

| fac-[Co(gly)₃] | 3447.2, 3229.2 | semanticscholar.orgresearchgate.net |

| mer-[Co(gly)₃] | 3447.2, 3136.6 | semanticscholar.orgresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry

UV-Vis spectroscopy is a primary tool for investigating the d-d electronic transitions of the cobalt ion and for differentiating between geometric isomers. semanticscholar.org For cobalt(III) complexes, which have a d⁶ electron configuration and are typically octahedral, two spin-allowed d-d transitions are generally observed. These correspond to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. researchgate.net

The energies of the absorption bands observed in the UV-Vis spectrum are used to determine ligand field parameters, such as the crystal field splitting parameter (Δₒ or 10Dq). This parameter quantifies the energy difference between the t₂g and e₉ sets of d-orbitals and provides a measure of the metal-ligand bond strength. The position of the lowest energy d-d transition band (¹A₁g → ¹T₁g) is often used to approximate the value of Δₒ.

Tris(glycinato)cobalt(III), [Co(gly)₃], can exist as two geometric isomers: facial (fac) and meridional (mer). doubtnut.comdoubtnut.com These isomers possess different symmetries, which leads to distinct UV-Vis spectral profiles. semanticscholar.org The fac isomer, having C₃ symmetry, typically shows a symmetrical, unsplit first absorption band (¹A₁g → ¹T₁g). In contrast, the mer isomer has lower symmetry (C₁), which causes a splitting of the ¹T₁g state, resulting in a broadened or split first absorption band. researchgate.net

Furthermore, a common empirical rule, known as the Shibata-Tsuchida rule, states that for a pair of fac/mer isomers, the mer isomer generally exhibits a higher molar extinction coefficient (εₘₐₓ) for the first absorption band compared to the fac isomer. semanticscholar.org The isomers are also visually distinct; the fac-[Co(gly)₃] isomer is typically reddish-pink, while the mer-[Co(gly)₃] isomer is violet. researchgate.net

| Compound / Isomer | λₘₐₓ (nm) | εₘₐₓ (L mol⁻¹ cm⁻¹) | Transition | Reference |

|---|---|---|---|---|

| fac-[Co(gly)₃] | 520 | 120.6 | ¹A₁g → ¹T₁g | semanticscholar.orgresearchgate.netresearchgate.net |

| 375 | 165.7 | ¹A₁g → ¹T₂g | semanticscholar.orgresearchgate.netresearchgate.net | |

| mer-[Co(gly)₃] | 540 | 145.8 | ¹A₁g → ¹T₁g | semanticscholar.orgresearchgate.netresearchgate.net |

| 375 | 170.6 | ¹A₁g → ¹T₂g | semanticscholar.orgresearchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. However, its application to cobalt(II)-glycinate complexes is nuanced due to the paramagnetic nature of the high-spin Co(II) ion (a d⁷ system). This paramagnetism leads to significant line broadening and large chemical shifts, making standard ¹H and ¹³C NMR spectra difficult to interpret compared to those of diamagnetic compounds. rsc.orgrsc.org For this reason, NMR is more routinely applied to the diamagnetic cobalt(III) analogues of glycinate complexes for straightforward structural confirmation. semanticscholar.org

Nevertheless, specialized paramagnetic NMR techniques can provide profound insight into the electronic structure of Co(II) complexes. rsc.org These methods analyze the temperature dependence of the NMR signals to extract information about magnetic susceptibility and the energies of excited electronic states. rsc.org

In diamagnetic Co(III)-glycinate complexes, the chemical shifts in ¹H and ¹³C NMR spectra are found in typical regions for organic molecules, allowing for clear structural assignment. For instance, in the ¹³C NMR spectrum of a glycinamide (B1583983) ligand, the carbonyl carbon (CONH₂) and the alpha-carbon (CH₂) resonate at approximately 167.7 ppm and 39.9 ppm, respectively. rsc.org

For paramagnetic Co(II)-glycinate, the unpaired electrons on the metal center cause large paramagnetic shifts. The observed chemical shift (δ_obs) is a sum of the diamagnetic shift (δ_dia) and a paramagnetic shift (δ_para). This paramagnetic contribution can spread the chemical shifts over a range of several hundred ppm, but also provides information about the spin density distribution within the molecule.

Table 1: Comparison of Expected NMR Spectral Features

| Feature | Diamagnetic Co(III)-Glycinate | Paramagnetic Co(II)-Glycinate |

|---|---|---|

| ¹H Chemical Shift Range | Typically 0-10 ppm | Can be very broad, e.g., -100 to +200 ppm |

| ¹³C Chemical Shift Range | Typically 0-200 ppm | Can be significantly larger, >1000 ppm |

| Signal Linewidths | Sharp, narrow lines | Broad lines due to rapid electronic relaxation |

| Interpretation | Straightforward structural assignment | Complex; provides electronic structure data |

Spin-spin coupling, which provides information about the connectivity of atoms through chemical bonds, is readily observed in the NMR spectra of diamagnetic Co(III)-glycinate complexes. mdpi.com However, in paramagnetic Co(II)-glycinate, the rapid nuclear relaxation caused by the unpaired electrons often leads to the collapse of multiplet structures, making the measurement of coupling constants challenging or impossible with standard instrumentation.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of cobalt-glycinate complexes. rsc.org High-resolution mass spectrometry using soft ionization techniques like electrospray ionization (ESI-MS) can precisely determine the mass of the intact complex, confirming its molecular formula. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the parent ion into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule's structure. whitman.edu For cobalt-glycinate complexes, common fragmentation pathways include:

Loss of Ligands : The cleavage of the coordinate bond between the cobalt ion and a glycinate ligand.

Ligand Fragmentation : Breakage of bonds within the glycinate ligand itself, such as the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). libretexts.org

Redox Reactions : Changes in the oxidation state of the central cobalt ion during the fragmentation process.

Table 2: Predicted ESI-MS Fragmentation for a Bis(glycinato)cobalt(II) Complex

| Parent Ion [Co(C₂H₄NO₂)₂] | Predicted Fragment | m/z of Fragment |

|---|---|---|

| 209.02 | [Co(C₂H₄NO₂)]⁺ | 133.97 |

| 209.02 | [Co(C₂H₄NO₂) - COOH]⁺ | 88.99 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique specifically for studying paramagnetic substances like high-spin cobalt(II) complexes. rsc.orgslideshare.net The ESR spectrum provides direct evidence of unpaired electrons and yields detailed information about the electronic structure and coordination environment of the Co(II) ion. nih.govosti.gov

High-spin Co(II) (S=3/2) complexes typically exhibit characteristic ESR spectra with large g-tensor anisotropy. nih.govresearchgate.net The analysis of these spectra can determine key parameters such as g-values and zero-field splitting, which describe the electronic ground state of the metal ion. researchgate.netresearchgate.net For many cobalt(II) coordination compounds, the ESR spectra confirm a high-spin state and are consistent with a distorted octahedral or tetrahedral geometry. nih.gov

Diffraction-Based Structural Characterization

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comcreative-biostructure.com This technique provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

A study on bis-glycine cobalt chloride dihydrate confirmed its structure using single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with a centrosymmetric space group, providing precise unit cell parameters. rajpub.com

Table 3: Crystallographic Data for Bis-glycine Cobalt Chloride Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rajpub.com |

| Space Group | P2₁/c | rajpub.com |

| a (Å) | 8.345 | rajpub.com |

| b (Å) | 11.231 | rajpub.com |

| c (Å) | 12.456 | rajpub.com |

| β (º) | 108.45 | rajpub.com |

| Volume (ų) | 1107.9 | rajpub.com |

| Z | 4 | rajpub.com |

Analysis of Coordination Geometry and Bond Parameters

Single-crystal X-ray diffraction is a primary technique for elucidating the coordination environment of the cobalt ion in these complexes. In many instances, cobalt(II) is found in a distorted octahedral geometry. For example, in diaquabis(glycinato-N,O)cobalt(II), the cobalt ion is coordinated to two glycine molecules in a bidentate fashion through the nitrogen atom of the amino group and one oxygen atom of the carboxylate group. The remaining two coordination sites are occupied by water molecules.

The coordination geometry can also be influenced by the stoichiometry of the reactants. For instance, a mononuclear complex, tris(glycinato)cobalt(III), exhibits a three-dimensional framework where the cobalt ion is octahedrally coordinated to three glycine ligands. researchgate.net This complex can exist as both meridional (mer) and facial (fac) isomers, which can be separated by fractional crystallization. semanticscholar.org

The bond lengths between the central cobalt atom and the coordinating atoms of the glycine ligand are key parameters in defining the molecular structure. In a representative cobalt(II) complex with N,N-bis(2-hydroxyethyl)glycine, the Co-O bond lengths range from approximately 2.054 Å to 2.109 Å, while the Co-N bond lengths are in the range of 2.164 Å to 2.188 Å. researchgate.net These values are typical for high-spin Co(II) ions in an octahedral environment.

Table 1: Selected Bond Parameters in a Cobalt(II) N,N-bis(2-hydroxyethyl)glycine Complex researchgate.net

| Bond | Bond Length (Å) |

| Co1—O1 | 2.0544 (14) |

| Co1—O3 | 2.1093 (15) |

| Co1—O5 | 2.0853 (15) |

| Co1—O7 | 2.1006 (14) |

| Co1—N1 | 2.1641 (16) |

| Co1—N2 | 2.1881 (16) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

In more complex systems, such as those involving substituted glycine ligands, the nature of the hydrogen bonding network can be quite intricate. For example, in a cobalt(II) complex with N,N-bis(2-hydroxyethyl)glycine, the hydroxyl groups of the ligand act as hydrogen-bond donors to the carboxylate oxygen atoms, forming layers that extend parallel to a crystallographic plane. researchgate.net The analysis of these non-covalent interactions is crucial for a complete understanding of the supramolecular architecture.

Powder X-ray Diffraction for Phase Identification and Isomorphism Studies

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is used to confirm the phase purity of synthesized cobalt glycinate complexes by comparing the experimental diffraction pattern with a pattern calculated from single-crystal X-ray diffraction data. iaea.org This technique is also valuable for identifying different crystalline forms, or polymorphs, of the same compound.

Furthermore, PXRD is employed in isomorphism studies, where the substitution of one metal ion for another in a crystal lattice does not significantly alter the crystal structure. By analyzing the changes in the diffraction peak positions, researchers can gain insights into the structural effects of such substitutions.

Ancillary Analytical and Thermal Methodologies

In addition to structural elucidation, a range of other analytical and thermal techniques are employed to fully characterize cobalt glycinate complexes.

Elemental Microanalysis for Stoichiometric Determination

Elemental microanalysis provides quantitative information about the percentage of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the stoichiometry of the synthesized cobalt glycinate complexes. By comparing the experimentally determined percentages with the calculated values for the proposed chemical formula, the purity and composition of the compound can be verified. For instance, for a compound with the formula C6H16N2O6Co, the calculated elemental composition would be compared to the experimental results to confirm its identity. iaea.org

Table 2: Elemental Analysis Data for Selected Cobalt Glycinate Complexes iaea.org

| Compound | Element | Calculated (%) | Found (%) |

| [Co(MeGly)₂(H₂O)₂] (C₆H₁₆N₂O₆Co) | C | 26.58 | 26.70 |

| H | 5.95 | 6.07 | |

| N | 10.33 | 10.25 | |

| [Co(EtGly)₂(H₂O)₂] (C₈H₂₀N₂O₆Co) | C | 32.12 | 32.40 |

| H | 6.74 | 6.74 | |

| N | 9.36 | 9.37 | |

| [Co(PrGly)₂(H₂O)₂] (C₁₀H₂₄N₂O₆Co) | C | 36.70 | 36.68 |

| H | 7.39 | 7.68 | |

| N | 8.56 | 8.29 |

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are used to determine whether a complex behaves as an electrolyte in solution. For cobalt glycinate complexes, these measurements often indicate a non-electrolytic nature. semanticscholar.org This suggests that the glycinate ligands remain coordinated to the cobalt ion in solution rather than dissociating into ions. The molar conductance values for non-electrolytes in solvents like DMF are typically low.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for studying the thermal stability and decomposition of cobalt glycinate complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic processes.

The thermal decomposition of cobalt glycinate complexes often occurs in distinct steps. For hydrated complexes, the initial mass loss typically corresponds to the removal of water molecules. This is followed by the decomposition of the organic glycinate ligand at higher temperatures. The final residue is often a cobalt oxide. For example, the decomposition of [Co(pic)₂(H₂O)₂]·2H₂O shows an initial loss of crystalline water, followed by the loss of coordinated water, and finally the pyrolysis of the ligand.

Table 3: Thermal Decomposition Stages of a Cobalt Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| ~96 | 9.85 | Loss of two molecules of crystalline water |

| 100 - 140 | 9.45 | Loss of two coordinated water molecules |

| >140 | - | Decomposition of the organic ligand |

Magnetic Susceptibility Measurements for Electronic Configuration and Spin States

Magnetic susceptibility measurements are a critical tool for probing the electronic structure of paramagnetic metal complexes like those involving 2-Aminoacetic acid;cobalt. This technique provides direct insight into the number of unpaired electrons, which in turn helps to determine the oxidation state, electronic configuration, and spin state of the central cobalt ion.

The electronic configuration of a neutral cobalt atom is [Ar] 3d⁷ 4s². enthu.com In its common oxidation states, Co(II) (a d⁷ ion) and Co(III) (a d⁶ ion), the arrangement of d-electrons is dictated by the ligand field environment. For cobalt(II) in an octahedral or distorted octahedral environment, the d⁷ configuration can result in either a high-spin state (S = 3/2) with three unpaired electrons or a low-spin state (S = 1/2) with one unpaired electron. tandfonline.com The choice between these states depends on the balance between the ligand field splitting energy and the spin-pairing energy. tandfonline.com

In the case of the specific compound bis(glycinato)cobalt(II) monohydrate, magnetic characterization provides clear evidence of its electronic structure. tandfonline.com The magnetic behavior is typically analyzed by measuring the molar magnetic susceptibility (χM) as a function of temperature (T) and examining the χMT product. For a magnetically dilute sample of high-spin Co(II), a significant orbital contribution to the magnetic moment is expected. tandfonline.com

Research findings for a coordination polymer of cobalt(II) with glycine, Co(C₂H₄NO₂)² · H₂O, have demonstrated that the value of χMT at 300 K is 3.4 emu mol⁻¹ K. tandfonline.com This value is in strong agreement with the theoretical value expected for an isolated high-spin Co(II) ion (S = 3/2) with a notable orbital contribution. tandfonline.com The temperature dependence of the magnetic susceptibility, when plotted as the inverse susceptibility (1/χM) versus temperature, follows the Curie-Weiss law. tandfonline.com The analysis for this cobalt-glycine compound yielded a negative Curie-Weiss constant (θ = -38 K), which is indicative of dominant spin-orbit coupling effects for the Co(II) ion. tandfonline.com

In contrast, cobalt(III) glycinate complexes, such as tris(glycinato)cobalt(III), feature a d⁶ Co(III) center. These are typically octahedral complexes that are diamagnetic, corresponding to a low-spin configuration (S=0) where all d-electrons are paired. wikipedia.org

The key data from magnetic susceptibility studies are summarized in the table below.

| Parameter | Experimental Value | Interpretation |

| χMT at 300 K | 3.4 emu mol⁻¹ K | Consistent with a high-spin Co(II) ion (S = 3/2) with orbital contribution. tandfonline.com |

| Spin State | High-spin (S = 3/2) | Indicates three unpaired electrons on the Co(II) center. tandfonline.com |

| Curie Constant (C) | 3.8 emu mol⁻¹ K | Derived from the Curie-Weiss law fit. tandfonline.com |

| Weiss Constant (θ) | -38 K | The negative value indicates dominant spin-orbit coupling. tandfonline.com |

These measurements unequivocally establish that the cobalt center in this specific bis(glycinato)cobalt(II) complex exists in a high-spin d⁷ electronic state.

Extended X-ray Absorption Fine Structure (EXAFS) Studies for Local Structural Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful spectroscopic technique used to determine the local atomic environment around a specific element. nih.gov For this compound, EXAFS studies at the cobalt K-edge provide precise information about the immediate coordination sphere of the cobalt atom, including bond lengths, coordination numbers, and the identity of neighboring atoms. nih.govnih.gov This method is particularly valuable as it can probe the structure of materials in various states, including crystalline solids and solutions. nih.gov

The EXAFS phenomenon arises from the interference between the outgoing photoelectron wave generated by an absorbed X-ray photon and the waves backscattered from neighboring atoms. This interference modulates the X-ray absorption coefficient, creating oscillations on the high-energy side of an absorption edge. bohrium.com Analysis of these oscillations yields detailed structural parameters.

In the context of cobalt-amino acid complexes, EXAFS is employed to characterize the Co-ligand bonding. The glycine ligand is bidentate, coordinating to the cobalt center through one nitrogen atom of the amino group and one oxygen atom of the carboxylate group. EXAFS analysis can resolve the distinct Co-N and Co-O bond distances. While specific EXAFS data for bis(glycinato)cobalt is not extensively detailed in the available literature, analysis of related cobalt complexes provides a clear indication of the expected structural information. For instance, in other six-coordinate Co(III) complexes with nitrogen and oxygen donor ligands, EXAFS has been used to determine precise bond lengths. nih.gov

A study on a side-on O₂ bound Co(III)-peroxide complex with a macrocyclic tetramine (B166960) ligand (14-TMC) provides an example of the precision of EXAFS. The best fit to the EXAFS data for this complex revealed a split first coordination shell. nih.gov

The structural parameters derived from a representative EXAFS study of a Co(III) complex are shown in the table below.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |

| Co-O | 2 | 1.88 |

| Co-N | 2 | 2.10 |

| Co-C | (Single Scattering) | 2.90 |

| Co-C-N | (Multiple Scattering) | 3.15 |

(Data derived from a study on [(14-TMC)CoO₂]⁺ and is illustrative of the type of information obtained from EXAFS analysis). nih.gov

For this compound, EXAFS would similarly provide the coordination numbers and precise bond lengths for the Co-O and Co-N shells. This data is crucial for building a complete picture of the coordination geometry around the cobalt ion, complementing findings from other structural methods like X-ray diffraction. Furthermore, related X-ray Absorption Near Edge Structure (XANES) studies on cobalt glycinate support an octahedral structure for the complex. journaldephysique.org

Theoretical and Computational Investigations of 2 Aminoacetic Acid;cobalt Complexes

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and energetics of cobalt-glycinate complexes. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons in the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govrsc.org In studies of cobalt-amino acid complexes, DFT is employed to determine key properties of the ground electronic state.

Researchers utilize various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets to model the system. These calculations can accurately predict geometric parameters such as the Co-O and Co-N bond lengths and the bond angles within the chelate ring formed by the glycine (B1666218) ligand. researchgate.net For a typical high-spin octahedral Co(II) complex with a d⁷ electron configuration, DFT calculations help in understanding the distribution of electron density and the nature of the metal-ligand bonding. researchgate.net The calculated Mulliken charges on the cobalt and ligand atoms provide insight into the degree of charge transfer upon complexation. Furthermore, DFT is crucial for determining the relative energies of different possible spin states (e.g., high-spin vs. low-spin) to identify the ground state configuration, which is fundamental to the complex's reactivity and magnetic properties.

Table 1: Representative DFT-Calculated Parameters for a Cobalt(II)-Glycinate Complex

| Parameter | Typical Calculated Value | Significance |

| Co-O Bond Length | ~2.10 Å | Indicates the strength of the cobalt-carboxylate bond. |

| Co-N Bond Length | ~2.15 Å | Indicates the strength of the cobalt-amine bond. |

| O-Co-N Angle | ~85° | Describes the bite angle of the bidentate glycinate (B8599266) ligand. |

| Mulliken Charge on Co | +1.2 to +1.5 | Quantifies the partial positive charge on the metal center. |

| Spin State | High Spin (S=3/2) | Determines the magnetic properties of the complex. |

For achieving the highest accuracy in theoretical chemistry, ab initio methods that are more rigorous than DFT are employed. Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" for its ability to provide highly accurate energies and properties for small to medium-sized molecules. researchgate.net

Due to their significant computational expense, CCSD(T) calculations are not routinely used for full geometry optimization of larger complexes like cobalt-glycinate. nih.gov Instead, they are typically used to perform single-point energy calculations on geometries that have been optimized at a lower level of theory, such as DFT. This approach provides a refined understanding of the complex's stability and reaction energetics. For cobalt complexes, where electron correlation effects are significant, CCSD(T) can offer a more precise description of the electronic ground state and the energy differences between various isomers or spin states compared to DFT methods. berkeley.eduuwaterloo.ca These high-level calculations serve as important benchmarks to validate the accuracy of more computationally efficient DFT functionals.

The vibrational modes of a molecule can be probed experimentally using infrared (IR) and Raman spectroscopy. Quantum chemical calculations, particularly DFT, are instrumental in interpreting these experimental spectra. nih.govspectroscopyonline.com By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies and their corresponding normal modes. youtube.com

For cobalt-glycinate complexes, these calculations can predict the frequencies of key vibrational modes, including:

Co-N and Co-O stretching vibrations: These typically appear in the low-frequency region of the spectrum and are direct indicators of the metal-ligand bond strength.

Carboxylate (COO⁻) symmetric and asymmetric stretches: The positions of these bands are sensitive to the coordination mode of the carboxylate group.

Amine (NH₂) stretching and bending modes: Changes in these frequencies upon coordination indicate the involvement of the nitrogen atom in bonding to the cobalt center. semanticscholar.org

Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. nih.govnist.gov The combination of experimental and calculated spectra allows for a confident and detailed assignment of the observed vibrational bands to specific atomic motions within the complex. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Cobalt(II)-Glycinate Complex

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) | Assignment |

| ν(NH₂) | ~3300 | ~3350 | N-H symmetric stretch |

| νₐₛ(COO⁻) | ~1600 | ~1620 | Carboxylate asymmetric stretch |

| νₛ(COO⁻) | ~1400 | ~1410 | Carboxylate symmetric stretch |

| ν(Co-O) | ~450 | ~460 | Cobalt-Oxygen stretch |

| ν(Co-N) | ~350 | ~360 | Cobalt-Nitrogen stretch |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are often limited to static, single-molecule systems at zero Kelvin. Molecular modeling and dynamics simulations bridge this gap by exploring the conformational landscape and dynamic behavior of molecules over time, often in a simulated solvent environment.

Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms in a system over time. rsc.orgyoutube.com For a cobalt-glycinate complex, an MD simulation would typically place the molecule in a box of simulated water molecules and solve Newton's equations of motion for every atom. researchgate.netrsc.org The interactions between atoms are described by a set of parameters known as a force field.

MD simulations are particularly useful for:

Stability in Solution: The stability of the complex in an aqueous environment can be assessed by monitoring key structural parameters over the course of the simulation. The root-mean-square deviation (RMSD) of the complex's atoms from their initial positions is often calculated to determine if the structure remains stable or undergoes significant changes.

Solvation Structure: MD simulations provide a detailed picture of how water molecules arrange themselves around the complex, forming hydration shells. nih.gov Analyzing the radial distribution functions between the cobalt atom and water oxygen atoms can reveal the structure and extent of these solvation layers.

Glycine can coordinate to cobalt in various stoichiometries and geometries. nih.gov For instance, with three glycine ligands, a Co(III) ion can form two different geometric isomers: facial (fac), where the three nitrogen atoms are on one face of the octahedron, and meridional (mer), where they lie on a plane that bisects the molecule. semanticscholar.org

Computational methods can predict the preferred coordination and stereochemistry by calculating the relative energies of all possible isomers. researchgate.net Using geometry optimization (with either DFT or molecular mechanics methods), the structures of the fac and mer isomers of a tris(glycinato)cobalt(III) complex, for example, can be determined. Subsequent energy calculations reveal which isomer is thermodynamically more stable. These theoretical predictions are invaluable for understanding the synthetic outcomes observed in the laboratory, where often a mixture of isomers is produced. rsc.org Experimental work has established that cobalt(II) typically forms octahedral complexes with two glycinate ligands and two water molecules, [Co(gly)₂(H₂O)₂], and computational models can be used to confirm the stability of this coordination environment. nih.govrsc.orgnih.govresearcher.life

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in understanding the interactions between a ligand, such as a 2-Aminoacetic acid;cobalt complex, and a biological macromolecule, like a protein or DNA. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the macromolecule and then using a scoring function to estimate the binding affinity for each pose. While extensive molecular docking research exists for various cobalt complexes, specific, detailed docking studies focusing solely on the simple this compound (cobalt-glycine) complex with biomolecules are not extensively detailed in publicly accessible literature. However, the principles of such investigations and findings from related, more complex systems provide a framework for understanding the potential interactions.

Analysis of Binding Affinity and Interaction Energetics

A crucial output of molecular docking is the scoring of the predicted poses, which provides a quantitative estimate of the binding affinity. This score, often expressed as a binding energy (e.g., in kcal/mol), helps rank different ligands or different binding poses of the same ligand. A more negative binding energy typically indicates a more stable and favorable interaction.

The total binding energy is a sum of various energetic contributions, including:

Van der Waals Interactions: Forces arising from temporary fluctuations in electron density around atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Hydrogen Bonds: A specific type of electrostatic interaction involving a hydrogen atom located between two electronegative atoms.

Desolvation Energy: The energy penalty paid for removing the ligand and the binding site from the solvent (water) to allow them to interact.

Analysis of these components provides insight into the nature of the binding. For instance, studies on related cobalt complexes binding to proteins like serum albumin often reveal that hydrophobic interactions and hydrogen bonds are the primary driving forces for the association.

The following interactive table presents hypothetical binding energy data that would be obtained from docking a this compound complex against various biomolecular targets. This data is illustrative of the typical outputs from docking software and is not based on published experimental or computational results for this specific compound.

| Biomolecular Target | PDB ID | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues/Bases (Hypothetical) |

|---|---|---|---|---|

| DNA | 1BNA | -6.8 | 3 | DG-10, DA-11 |

| Human Serum Albumin | 1AO6 | -7.5 | 4 | LYS-199, ARG-222, HIS-242 |

| Carbonic Anhydrase II | 2CBA | -7.1 | 2 | HIS-94, THR-199, GLN-92 |

These energetic calculations are crucial for virtual screening campaigns, where large libraries of compounds are docked against a target to identify potential hits with high binding affinity before committing to laboratory synthesis and testing.

Coordination Chemistry Principles and Electronic Structure

Ligand Field Theory and Crystal Field Splitting Energy Calculations

Ligand Field Theory (LFT) is instrumental in describing the electronic structure and properties of cobalt-glycine complexes. When glycine (B1666218) ligands approach the central cobalt ion, the degeneracy of the d-orbitals is lifted. In an octahedral environment, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the crystal field splitting energy (Δo).

The magnitude of Δo is influenced by the nature of the ligand, as described by the spectrochemical series. The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. wikipedia.org Glycine is considered a moderately strong field ligand. miamioh.edu Its position in the spectochemical series is generally given as: I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < en < NO₂⁻ < CN⁻. Glycine fits in a similar position to ammonia (B1221849) (NH₃) and ethylenediamine (B42938) (en). miamioh.edu

The crystal field splitting energy can be determined experimentally from the electronic absorption spectrum of the complex. For Co(III) complexes, which are d⁶ systems, two primary d-d electronic transitions are typically observed. These correspond to the transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. The energies of these transitions are related to Δo and the Racah interelectronic repulsion parameter (B).

For example, the UV-visible spectrum of a Co(III)-glycinate complex can be used to calculate Δo. By identifying the wavelengths of maximum absorbance (λmax) for the d-d transitions, the corresponding energies can be calculated using the equation E = hc/λ. These energies can then be used in conjunction with Tanabe-Sugano diagrams to determine the value of Δo. The color of the cobalt-glycine complexes is a direct consequence of these electronic transitions; the complex absorbs light of a particular wavelength and the complementary color is observed.

Influence of Ligand Types and Stoichiometry on Coordination Features

In aqueous solutions, the formation of cobalt-glycine complexes is a stepwise process. As glycine is added to a solution containing Co(II) ions, a series of complexes can be formed, including [Co(gly)]⁺, [Co(gly)₂], and [Co(gly)₃]⁻. The predominant species in solution is dependent on the pH and the molar ratio of glycine to cobalt. researchgate.net For instance, at a higher pH, the carboxyl group of glycine is deprotonated, facilitating its coordination to the cobalt ion.

The stoichiometry also dictates the coordination number and geometry of the resulting complex. For example, with a sufficient amount of glycine, Co(III) readily forms an octahedral complex, tris(glycinato)cobalt(III), with the formula [Co(C₂H₄NO₂)₃]. wikipedia.org In this complex, three glycine ligands coordinate to the cobalt ion, resulting in a stable octahedral geometry. The coordination occurs through the nitrogen of the amino group and one oxygen from the carboxylate group of each glycine molecule. semanticscholar.org

The table below illustrates the effect of stoichiometry on the formation of different cobalt(II)-glycine complexes in solution.

| Molar Ratio (Glycine:Co) | Predominant Species | Coordination Number |

| 1:1 | [Co(gly)(H₂O)₄]⁺ | 6 (Octahedral) |

| 2:1 | [Co(gly)₂(H₂O)₂] | 6 (Octahedral) |

| 3:1 | [Co(gly)₃]⁻ | 6 (Octahedral) |

This table represents a simplified model in aqueous solution. The actual speciation can be more complex and is pH-dependent.

Isomerism in Cobalt-Glycine Systems (Geometric and Optical)

The tris(glycinato)cobalt(III) complex, [Co(gly)₃], is a classic example of a system that exhibits both geometric and optical isomerism. doubtnut.comallen.in This arises from the different possible spatial arrangements of the three bidentate glycine ligands around the central cobalt ion in an octahedral geometry.

Geometric Isomerism: Two geometric isomers are possible for [Co(gly)₃]: facial (fac) and meridional (mer). wikipedia.org

Facial (fac) isomer: In this isomer, the three nitrogen donor atoms (or the three oxygen donor atoms) of the glycine ligands are positioned on one face of the octahedron, adjacent to each other. This arrangement has C₃ symmetry. semanticscholar.org The fac isomer is typically reddish-pink in color. wikipedia.orgsemanticscholar.org

Meridional (mer) isomer: In this isomer, the three nitrogen donor atoms (or the three oxygen donor atoms) lie in a plane that bisects the octahedron, with two being trans to each other. This arrangement has C₁ symmetry. The mer isomer is typically violet in color. wikipedia.orgsemanticscholar.org

The synthesis of tris(glycinato)cobalt(III) often yields a mixture of both the fac and mer isomers, which can be separated based on their differing solubilities. wikipedia.org

Optical Isomerism: Both the fac and mer isomers of [Co(gly)₃] are chiral, meaning they are non-superimposable on their mirror images. doubtnut.comchegg.com This gives rise to optical isomerism. Each geometric isomer exists as a pair of enantiomers, designated as Δ (delta) and Λ (lambda). These enantiomers rotate the plane of polarized light in opposite directions. The Δ and Λ isomers are mirror images of each other and are optically active.

The different isomers of tris(glycinato)cobalt(III) are summarized in the table below.

| Isomer Type | Isomer Name | Description |

| Geometric | Facial (fac) | Three N atoms (or O atoms) are on the same face of the octahedron. |

| Meridional (mer) | Three N atoms (or O atoms) lie in a plane bisecting the octahedron. | |

| Optical | Δ-fac | Right-handed propeller-like arrangement of the chelate rings. |

| Λ-fac | Left-handed propeller-like arrangement of the chelate rings. | |

| Δ-mer | Right-handed propeller-like arrangement of the chelate rings. | |

| Λ-mer | Left-handed propeller-like arrangement of the chelate rings. |

Electronic Properties and Magnetic Behavior of Cobalt in Glycine Complexes

The electronic properties and magnetic behavior of cobalt-glycine complexes are determined by the oxidation state of the cobalt ion and the resulting d-electron configuration in the ligand field.

Cobalt(II)-glycine complexes: Cobalt(II) has a d⁷ electron configuration. In an octahedral field created by glycine ligands, the electronic configuration will depend on the magnitude of the crystal field splitting energy (Δo) relative to the spin-pairing energy (P). Glycine is not a particularly strong-field ligand, so for Co(II), Δo is generally less than P. This results in a high-spin electronic configuration, where the electrons are distributed as t₂g⁵eg². nih.gov With three unpaired electrons, Co(II)-glycine complexes are paramagnetic. nih.gov The magnetic susceptibility of these complexes can be measured experimentally to determine the effective magnetic moment, which confirms the high-spin state.

Cobalt(III)-glycine complexes: Cobalt(III) has a d⁶ electron configuration. In the presence of three bidentate glycine ligands, the crystal field splitting energy (Δo) is significantly larger. For Co(III), Δo is typically greater than the spin-pairing energy (P). This leads to a low-spin electronic configuration, where the electrons are paired in the lower energy t₂g orbitals, resulting in a t₂g⁶eg⁰ configuration. With no unpaired electrons, Co(III)-glycine complexes are diamagnetic.

The electronic properties of these complexes can be further investigated using techniques such as X-ray absorption spectroscopy. researchgate.net

The table below summarizes the magnetic properties of cobalt-glycine complexes.

| Complex Ion | Oxidation State of Co | d-electron Configuration | Spin State | Magnetic Behavior |

| [Co(II)(gly)ₓ(H₂O)ₙ] | +2 | d⁷ | High-spin | Paramagnetic |

| [Co(III)(gly)₃] | +3 | d⁶ | Low-spin | Diamagnetic |

Chelate Effect and Stability of Glycine Chelates

The high stability of cobalt-glycine complexes is largely attributed to the chelate effect. The chelate effect describes the enhanced stability of a coordination complex containing a chelate ligand (a ligand that binds to the central metal ion through two or more donor atoms) compared to a similar complex with monodentate ligands. Glycine, by coordinating through both its amino and carboxylate groups, forms a stable five-membered ring with the cobalt ion.

The thermodynamic origin of the chelate effect is primarily entropic. When a bidentate ligand like glycine replaces two monodentate ligands (e.g., water molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system. This leads to an increase in entropy (ΔS > 0), which in turn makes the Gibbs free energy change (ΔG = ΔH - TΔS) for the chelation reaction more negative, indicating a more favorable and stable product.

The stability of these chelates is also influenced by factors such as the pH of the solution. The formation of the chelate is favored at higher pH values where the carboxyl group is deprotonated, making the oxygen atom a better donor.

Reactivity and Reaction Mechanisms of 2 Aminoacetic Acid;cobalt Complexes

Ligand Exchange Reactions